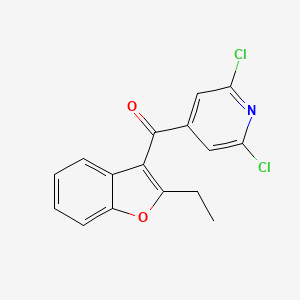

![molecular formula C16H22N2O2 B12524329 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol CAS No. 820231-96-7](/img/structure/B12524329.png)

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of pyridine and pyrrolidine, featuring a unique structure that allows it to interact with specific biological targets. This compound has been studied for its potential use in treating neurological and psychiatric disorders due to its selective binding to nicotinic acetylcholine receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

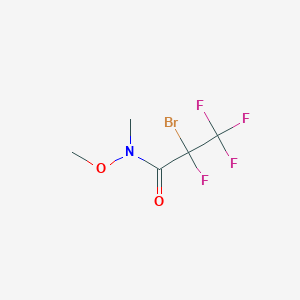

The synthesis of 6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The key steps include:

Formation of the Pyridine Intermediate: This involves the reaction of 3-bromopyridine with an appropriate alkyne under palladium-catalyzed coupling conditions to form the pyridine-alkyne intermediate.

Preparation of the Pyrrolidine Intermediate: The pyrrolidine moiety is synthesized by reacting 2-pyrrolidinemethanol with a suitable protecting group to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .

Analyse Chemischer Reaktionen

Types of Reactions

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert alkyne groups to alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with nicotinic acetylcholine receptors, which play a role in neurotransmission.

Medicine: Potential therapeutic agent for neurological and psychiatric disorders, including depression and anxiety.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects by selectively binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding modulates the receptor’s activity, leading to changes in neurotransmitter release and neuronal excitability. The compound acts as a partial agonist, meaning it activates the receptor but to a lesser extent than the natural ligand, acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-pyridin-3-ylhex-5-yn-1-ol: Shares a similar pyridine-alkyne structure but lacks the pyrrolidine moiety.

Sazetidine A: A closely related compound with similar nicotinic acetylcholine receptor binding properties.

Uniqueness

6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol is unique due to its specific structural features that confer high selectivity and affinity for the α4β2 nicotinic acetylcholine receptor subtype. This selectivity makes it a valuable tool for studying receptor function and developing targeted therapies .

Eigenschaften

CAS-Nummer |

820231-96-7 |

|---|---|

Molekularformel |

C16H22N2O2 |

Molekulargewicht |

274.36 g/mol |

IUPAC-Name |

6-[5-[[(2S)-pyrrolidin-2-yl]methoxy]pyridin-3-yl]hex-5-yn-1-ol |

InChI |

InChI=1S/C16H22N2O2/c19-9-4-2-1-3-6-14-10-16(12-17-11-14)20-13-15-7-5-8-18-15/h10-12,15,18-19H,1-2,4-5,7-9,13H2/t15-/m0/s1 |

InChI-Schlüssel |

UTMIJSXZWDMPBS-HNNXBMFYSA-N |

Isomerische SMILES |

C1C[C@H](NC1)COC2=CN=CC(=C2)C#CCCCCO |

Kanonische SMILES |

C1CC(NC1)COC2=CN=CC(=C2)C#CCCCCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)

![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)

![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)

![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)

![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)

![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)